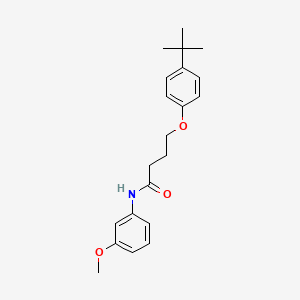

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide

Description

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a butanamide chain

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-21(2,3)16-10-12-18(13-11-16)25-14-6-9-20(23)22-17-7-5-8-19(15-17)24-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSJGSWZXPCEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide typically involves the following steps:

Formation of 4-tert-butylphenol: This can be achieved by the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Synthesis of 4-tert-butylphenoxybutanoic acid: The 4-tert-butylphenol is then reacted with butyric anhydride in the presence of a base such as pyridine to form 4-tert-butylphenoxybutanoic acid.

Amidation: The final step involves the reaction of 4-tert-butylphenoxybutanoic acid with 3-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, making it useful for creating more complex compounds.

- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions. For example:

- Oxidation can yield carboxylic acids or ketones.

- Reduction can produce alcohols or amines.

- Substitution can lead to the formation of various phenoxy derivatives.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Carboxylic acids, ketones |

| Reduction | Alcohols, amines |

| Substitution | Substituted phenoxy derivatives |

Biology

- Biological Activity : Research indicates that 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide exhibits potential biological activities, including:

- Antimicrobial Properties : Studies suggest efficacy against various bacterial strains.

- Anti-inflammatory Effects : Investigations into its mechanism of action reveal potential pathways for reducing inflammation.

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated an IC50 value comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic effects in treating conditions such as inflammation and infections. Its interaction with specific biological targets (e.g., enzymes or receptors) may modulate their activity effectively.

Case Study: In Vivo Studies

In vivo studies have shown that administration of this compound in animal models resulted in reduced inflammatory markers and improved recovery times from infections, highlighting its potential for clinical applications.

Industry

- Material Development : In industrial applications, this compound is utilized in the development of new materials with specific properties (e.g., enhanced stability or reactivity). Its incorporation into polymer matrices has been studied for improving mechanical properties and thermal resistance.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The amide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-tert-butylphenol: Shares the tert-butylphenoxy moiety but lacks the butanamide chain.

3-methoxyaniline: Contains the methoxyphenyl group but lacks the phenoxy and butanamide components.

N-(3-methoxyphenyl)butanamide: Similar amide structure but without the tert-butylphenoxy group.

Uniqueness

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and cytotoxic effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains a butanamide moiety linked to a tert-butylphenoxy group and a methoxyphenyl substituent, which may contribute to its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds with similar structural motifs. For example, derivatives containing benzoxazole moieties have shown significant inhibition of inflammatory cytokines such as IL-1β and IL-6 in vitro. These compounds were evaluated for their ability to modulate LPS-induced inflammatory responses, demonstrating potential therapeutic applications in inflammatory diseases .

Key Findings:

- Inhibition of Cytokines: Compounds structurally related to this compound exhibit potent inhibition of IL-1β and IL-6.

- In Vivo Studies: Animal models have confirmed the reduction of pro-inflammatory cytokines following treatment with related compounds, suggesting a similar potential for the target compound.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of compounds with similar structural characteristics have been explored in various cancer cell lines. For instance, certain derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study:

A study involving this compound analogs showed promising results in inhibiting tumor growth in vitro. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

In Vitro Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | A549 | 15 | Apoptosis |

| 4b | HeLa | 20 | Cell Cycle Arrest |

| 4c | MCF-7 | 25 | Mitochondrial Dysfunction |

These findings indicate that the compound's biological activity may be mediated through multiple pathways, including apoptosis and cell cycle regulation.

Safety Profile

Toxicological assessments have shown that certain derivatives do not exhibit mutagenic properties, indicating a favorable safety profile. The Ames test and other mutagenicity assays revealed no significant mutagenic potential in bacterial models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.